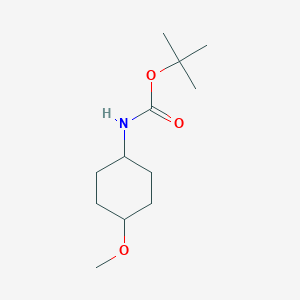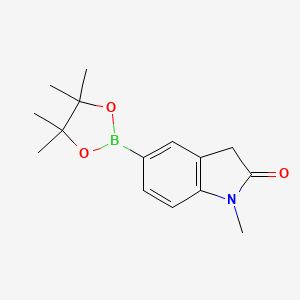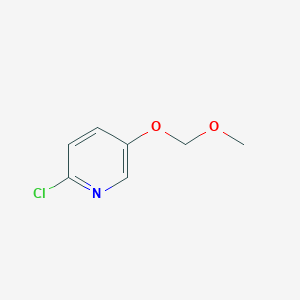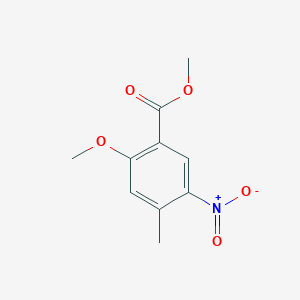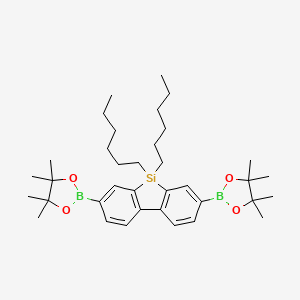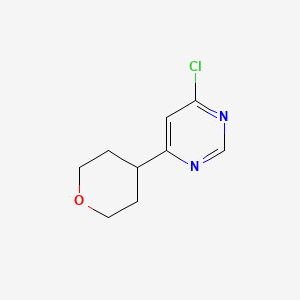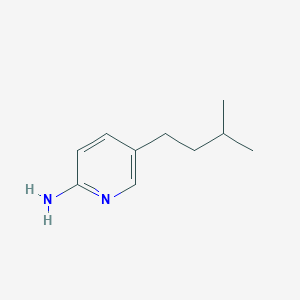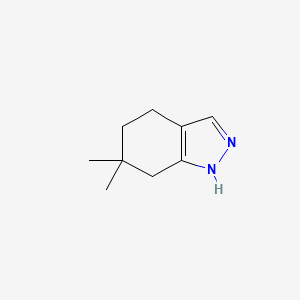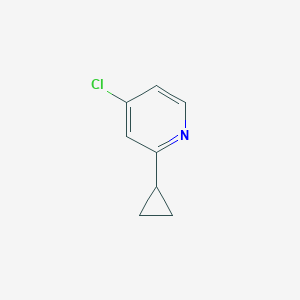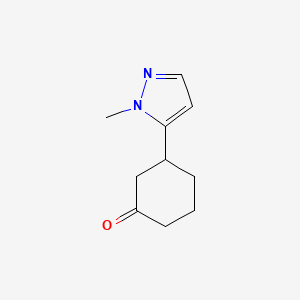
3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one
Overview
Description
“3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1339391-36-4 . It has a molecular weight of 178.23 and its IUPAC name is 3-(1-methyl-1H-pyrazol-5-yl)cyclohexanone . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one” is 1S/C10H14N2O/c1-12-10(5-6-11-12)8-3-2-4-9(13)7-8/h5-6,8H,2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 178.23 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to produce compounds through nucleophilic substitution and condensation followed by hydrolysis. The resulting compounds exhibit electronic polarization and are linked by hydrogen bonds to form distinct molecular structures (Orrego Hernandez et al., 2015).
- Active methylene compounds react with N-confused porphyrin to yield novel N-confused porphyrin derivatives, showcasing the versatility of pyrazole derivatives in chemical synthesis (Li et al., 2011).
Molecular Interactions and Properties
- The synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol) and its detailed spectroscopic analysis provide insights into the chemical behavior and characteristics of such compounds (Eller & Holzer, 2008).
- Ultraviolet stabilizers based on C-(2'-hydroxyphenyl)pyrazoles, including derivatives of the compound of interest, demonstrate the potential for pyrazole compounds in materials science, particularly in UV protection (Catalán et al., 1992).
Safety And Hazards
properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(5-6-11-12)8-3-2-4-9(13)7-8/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWKRIWRPGKOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



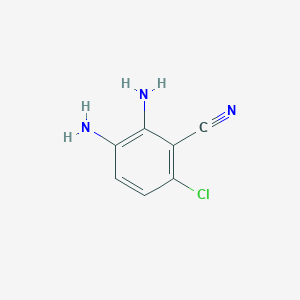
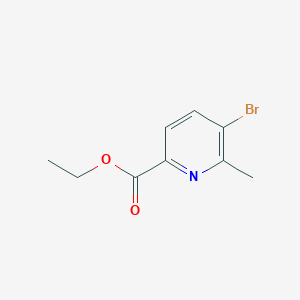
![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)
